molecular formula C16H19N5O8 B12439612 [(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate

[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12439612
M. Wt: 409.35 g/mol
InChI Key: ULXDFYDZZFYGIY-JDTTZNEISA-N
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Description

[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a purine base, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Oxolane Ring: The oxolane ring is introduced through cyclization reactions, often using catalysts to facilitate the process.

    Acetylation: The final step involves the acetylation of hydroxyl groups to form the acetoxy groups, using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines, depending on the nucleophile used.

Scientific Research Applications

[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE can be compared with other similar compounds, such as:

    [(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-3,6-DIHYDRO-9H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL TETRAHYDROGEN TRIPHOSPHATE: This compound has a similar purine base but differs in the presence of phosphate groups instead of acetoxy groups.

    [(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL ACETATE: Similar structure but lacks the additional acetoxy group, leading to different chemical properties and reactivity.

The uniqueness of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11+,12-,15-/m1/s1

InChI Key

ULXDFYDZZFYGIY-JDTTZNEISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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